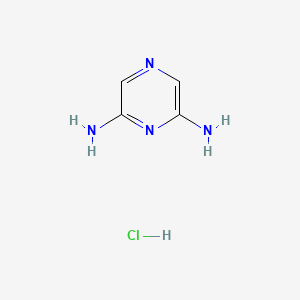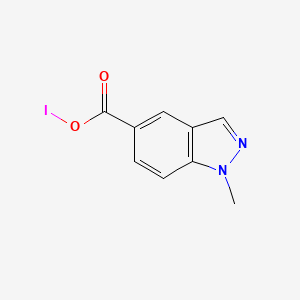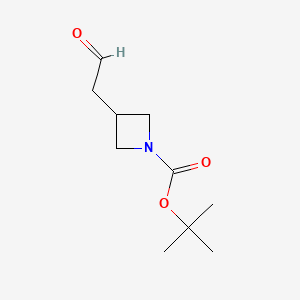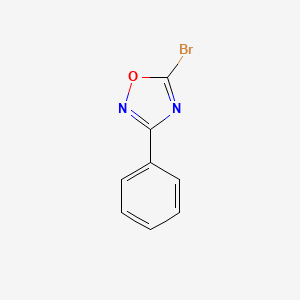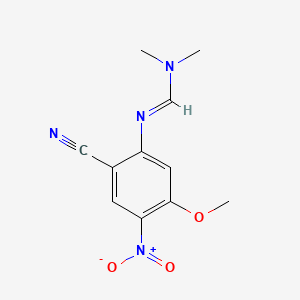![molecular formula C10H10N2O2 B597567 2,5-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid CAS No. 1227267-06-2](/img/structure/B597567.png)
2,5-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
準備方法
The synthesis of 2,5-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid typically involves multiple stepsSubsequent steps involve the preparation of pyrazole by reacting α,β-alkynyls with hydrazine monohydrate, cyclization catalyzed by gold, and final cyclization using sodium hydride . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure high yield and purity.
化学反応の分析
2,5-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, derivatives of 2,5-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid have shown potential as antimicrobial, anti-inflammatory, and anticancer agents . Additionally, it is used in the development of new materials with unique electronic and optical properties, making it valuable in the field of material science .
作用機序
The mechanism of action of 2,5-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid and its derivatives often involves interaction with specific molecular targets and pathways. For instance, some derivatives have been found to inhibit enzymes or receptors involved in disease pathways, thereby exerting their therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
類似化合物との比較
2,5-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can be compared with other similar compounds such as 1H-pyrrolo[2,3-c]pyridine, 1H-pyrrolo[3,2-c]pyridine, and pyrazolo[3,4-c]pyridine. These compounds share structural similarities but differ in their chemical properties and biological activities. For example, 1H-pyrrolo[2,3-c]pyridine is known for its kinase inhibitory activity, while pyrazolo[3,4-c]pyridine derivatives have shown promise as antiviral agents . The unique structure of this compound allows it to participate in a broader range of chemical reactions, making it a versatile and valuable compound in various research fields.
特性
IUPAC Name |
2,5-dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-5-3-7-8(4-11-5)12-6(2)9(7)10(13)14/h3-4,12H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMMGAVUMAWKNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)NC(=C2C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
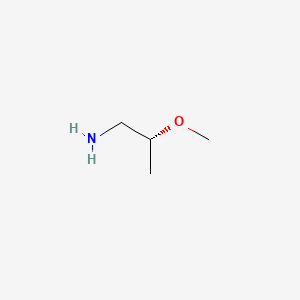
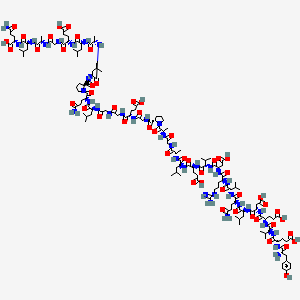
![1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B597492.png)


